Methyl 7-methoxy-2,3-dihydrobenzofuran-3-carboxylate
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Overview
Description
Methyl 7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:
Acid-Catalyzed Cyclization: This involves the dehydration of compounds containing carbonyl groups.
Palladium or Platinum-Catalyzed Ring Closure: This method uses an intramolecular Wittig reaction or o-(acyloxy)benzyl anions.
Condensation of Activated Methylene: This follows Dieckmann reaction conditions or involves ketene intermediate cyclization.
Intramolecular Friedel–Crafts Reaction: This is another common method for constructing the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methyl 7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H12O4/c1-13-9-5-3-4-7-8(11(12)14-2)6-15-10(7)9/h3-5,8H,6H2,1-2H3 |
InChI Key |
WDOBGPQNJSNDFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OCC2C(=O)OC |
Origin of Product |
United States |
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